![molecular formula C16H12BrClFNO3 B2537097 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate CAS No. 1794916-54-3](/img/structure/B2537097.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a bromophenyl group, and a chlorofluorobenzoate group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve several steps including carbamoylation, bromination, and esterification . Carbamoylation is a process that introduces a carbamoyl group into a molecule . Bromination is a type of halogenation that introduces a bromine atom . Esterification is a reaction that forms an ester from a carboxylic acid and an alcohol .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, the bromine atom might be replaced by other groups in a substitution reaction . The carbamoyl group might react with amines or alcohols to form ureas or esters, respectively .Scientific Research Applications
- Researchers have explored novel applications of optical tweezers using this compound. By varying the intensity of a laser beam, they controlled the speed and efficiency of Förster resonance energy transfer (FRET) between fluorescent molecules. FRET is a phenomenon observed in photosynthesis and other natural processes, where an excited donor molecule transfers energy to an acceptor molecule. The team demonstrated that increased laser intensity accelerated energy transfer, visibly altering the color of an isolated polymer droplet due to dye mixing. This non-contact approach could find applications in microchemistry and quantum dots .
- Theoretical calculations based on electron orbital symmetry led to the synthesis of a custom-made molecule derived from our compound. This molecule is designed to be both transparent and colorless while efficiently absorbing near-infrared light. Such properties are valuable for applications in optical devices, sensors, and imaging technologies .
Optical Tweezers and Förster Resonance Energy Transfer (FRET)
Transparent and Colorless Near-Infrared Absorption
Mechanism of Action
properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClFNO3/c17-12-4-1-10(2-5-12)8-20-15(21)9-23-16(22)11-3-6-14(19)13(18)7-11/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQWUYUKQHWGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2537015.png)

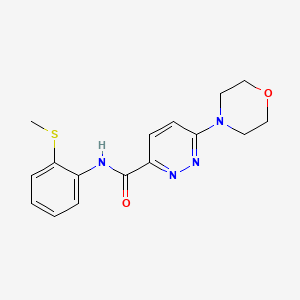
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)
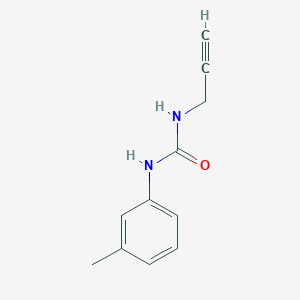
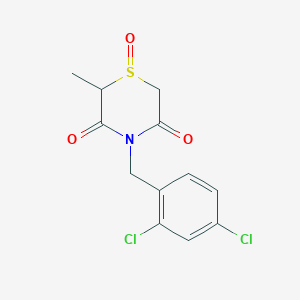
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537024.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)
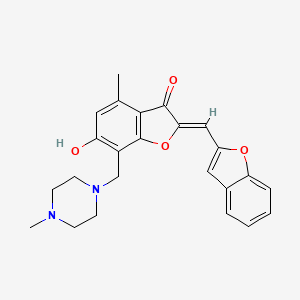
![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2537029.png)

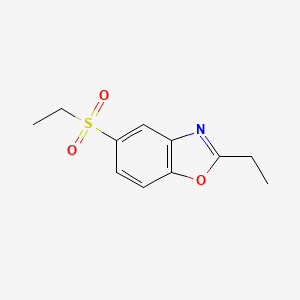
![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)